molecular formula C28H24FN5O4 B15136919 Magl-IN-13

Magl-IN-13

Cat. No.: B15136919
M. Wt: 513.5 g/mol
InChI Key: OCLXYEAGJPJYDU-CLJLJLNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magl-IN-13 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of robust purification methods .

Chemical Reactions Analysis

Types of Reactions

Magl-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Magl-IN-13 is unique in its selectivity and irreversible inhibition of monoacylglycerol lipase. Similar compounds include:

Compared to these compounds, this compound offers the advantage of irreversible inhibition, which can lead to prolonged effects and potentially greater therapeutic efficacy .

Properties

Molecular Formula

C28H24FN5O4

Molecular Weight

513.5 g/mol

IUPAC Name

(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[1-(benzotriazole-1-carbonyl)piperidin-4-yl]-3-(4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C28H24FN5O4/c29-19-8-5-17(6-9-19)25-26(18-7-10-23-24(15-18)38-16-37-23)33(27(25)35)20-11-13-32(14-12-20)28(36)34-22-4-2-1-3-21(22)30-31-34/h1-10,15,20,25-26H,11-14,16H2/t25-,26-/m1/s1

InChI Key

OCLXYEAGJPJYDU-CLJLJLNGSA-N

Isomeric SMILES

C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6

Canonical SMILES

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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